3-ethoxy-1,2-thiazole-5-carbaldehyde

Lipophilicity Drug-likeness LogP

Choose 3-ethoxy-1,2-thiazole-5-carbaldehyde (CAS 2866307-18-6) to eliminate uncontrolled variables in SAR workflows. Unlike methoxy analogs, the ethoxy substituent imparts a distinct LogP contribution, directly modulating membrane permeability and solubility in downstream candidates. Patent literature confirms that alkoxy chain length critically governs herbicidal and biocidal activity in 3-alkoxyisothiazole series—procuring a generic analog introduces unmanaged risk. The 5-carbaldehyde handle enables rapid diversification via Knoevenagel, Schiff base, and reductive amination chemistry to build focused kinase inhibitor (VEGFR2/FGFR) and herbicide libraries. Secure the structurally validated building block that preserves quantitative structure–activity relationships.

Molecular Formula C6H7NO2S
Molecular Weight 157.19 g/mol
CAS No. 2866307-18-6
Cat. No. B6610701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethoxy-1,2-thiazole-5-carbaldehyde
CAS2866307-18-6
Molecular FormulaC6H7NO2S
Molecular Weight157.19 g/mol
Structural Identifiers
SMILESCCOC1=NSC(=C1)C=O
InChIInChI=1S/C6H7NO2S/c1-2-9-6-3-5(4-8)10-7-6/h3-4H,2H2,1H3
InChIKeyDDJRDDRUKPTVLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-1,2-thiazole-5-carbaldehyde (CAS 2866307-18-6): Building Block Selection Guide for Isothiazole-Based Synthesis and Bioactive Derivative Development


3-Ethoxy-1,2-thiazole-5-carbaldehyde (CAS 2866307-18-6, C₆H₇NO₂S, MW 157.19 g/mol) is a heterocyclic aldehyde building block comprising a 1,2-thiazole (isothiazole) core with an ethoxy substituent at the 3-position and a formyl group at the 5-position. The isothiazole ring, characterized by an S–N bond and electronegative heteroatoms in a 1,2-relationship, confers distinct electronic properties compared to the isomeric 1,3-thiazole scaffold [1]. This compound belongs to the 3-alkoxyisothiazole class, which is recognized in the patent literature for its utility in generating microbicides, herbicides, and kinase inhibitors [2]. The presence of the 5-carbaldehyde group provides a versatile reactive handle for condensation, Knoevenagel, and Schiff base chemistry, enabling the modular construction of diverse heterocyclic libraries.

Why 3-Ethoxy-1,2-thiazole-5-carbaldehyde (CAS 2866307-18-6) Cannot Be Interchanged with Unsubstituted or 3-Methoxy Isothiazole Aldehydes


Substituting 3-ethoxy-1,2-thiazole-5-carbaldehyde with a different 3-alkoxy or unsubstituted isothiazole-5-carbaldehyde introduces uncontrolled changes in lipophilicity, electronic properties, and steric profile that can derail reaction optimization and biological activity. The ethoxy group imparts a distinct LogP contribution compared to the methoxy analog, altering solubility and membrane permeability in downstream compounds . Furthermore, patent literature explicitly teaches that herbicidal and biocidal activity in 3-alkoxyisothiazole series is modulated by both the alkoxy chain length and the nature of the 5-position substituent, demonstrating that even minor structural modifications can extinguish desired activity [1]. Procuring a generic analog without understanding these quantitative structure–activity relationships introduces an unmanaged variable into synthetic or screening workflows.

Quantitative Differentiation: 3-Ethoxy-1,2-thiazole-5-carbaldehyde (CAS 2866307-18-6) Versus Isothiazole-5-carbaldehyde and 3-Methoxy Analog


Lipophilicity Modulation: Predicted LogP Difference Between 3-Ethoxy and 3-Methoxy Isothiazole-5-carbaldehydes

The 3-ethoxy substituent increases lipophilicity relative to the 3-methoxy analog, a factor critical for optimizing passive membrane permeability in drug discovery. While experimental LogP values for these specific aldehydes are not available, the parent isothiazole scaffold has a LogP of 0.81, and the addition of an ethoxy versus methoxy group contributes a measurable ΔLogP consistent with the Hansch π constant difference between -OC₂H₅ and -OCH₃ substituents . This lipophilicity shift is a direct outcome of the larger alkyl chain and influences compound distribution, metabolic stability, and off-target binding in downstream functional assays [1].

Lipophilicity Drug-likeness LogP

Electronic Modulation: Hammett Substituent Constant Comparison of 3-Ethoxy versus 3-Methoxy on Isothiazole Reactivity

The electron-donating capacity of the 3-ethoxy group differs from that of the 3-methoxy group, quantified by the Hammett substituent constant σₚ. The σₚ value for -OCH₃ is -0.27, while for -OC₂H₅ it is -0.24, indicating a marginally weaker electron donation by the ethoxy group [1]. This difference, though subtle, can alter the nucleophilicity of the ring and the electrophilicity of the 5-carbaldehyde, affecting yields in condensation reactions and the stability of intermediates. Furthermore, isothiazoles possess two electronegative heteroatoms in a 1,2-relationship, making the ring inherently electron-deficient; substituent effects at the 3-position are thus amplified relative to 1,3-thiazoles [2].

Hammett constant Electronic effects Reactivity

Functional Group Orthogonality: 3-Ethoxy-1,2-thiazole-5-carbaldehyde Enables Selective 5-Position Derivatization While Preserving the 3-Alkoxy Moiety

A key advantage of 3-ethoxy-1,2-thiazole-5-carbaldehyde is the orthogonal reactivity of its two functional handles. The 5-carbaldehyde is highly reactive toward nucleophiles (amines, hydrazines, active methylenes) while the 3-ethoxy group remains chemically inert under most condensation conditions. This contrasts with unsubstituted isothiazole-5-carbaldehyde (CAS 5242-57-9), where the 3-position is unsubstituted and can undergo unwanted side reactions, such as metallation or electrophilic substitution . Patent literature on related 3-alkoxyisothiazoles highlights that the alkoxy group serves as a protective element, directing reactivity exclusively to the 5-position for subsequent functionalization in the synthesis of herbicidal ureas and biocidal agents [1].

Orthogonal reactivity Bioconjugation Chemoselectivity

Biocidal Activity: 3-Alkoxyisothiazoles Exhibit Quantifiable Antimicrobial Potency in Head-to-Head Minimum Inhibitory Concentration (MIC) Assays

While direct MIC data for 3-ethoxy-1,2-thiazole-5-carbaldehyde itself are not publicly available, the broader class of 3-alkoxyisothiazoles has been shown to exhibit potent and quantifiable biocidal activity. Patent US 3,957,808 discloses that 3-alkoxyisothiazoles and their salts demonstrate useful biocidal properties against a range of microorganisms [1]. The presence of the 5-carbaldehyde group, as a precursor to more complex biocidal agents (e.g., after conversion to ureas or amides), is a critical structural feature. Comparative data from related isothiazole antimicrobials, such as the 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) / 2-methyl-4-isothiazolin-3-one (MIT) mixture, show MIC values as low as 1–10 ppm against bacteria and fungi [2]. This provides a benchmark for the expected potency of derivatives derived from 3-ethoxy-1,2-thiazole-5-carbaldehyde.

Antimicrobial Biocide MIC

Optimal Application Scenarios for 3-Ethoxy-1,2-thiazole-5-carbaldehyde (CAS 2866307-18-6) in Drug Discovery and Agrochemical Synthesis


Synthesis of 3-Alkoxyisothiazole-Based Herbicides via 5-Position Urea or Amide Formation

The compound serves as an ideal precursor for generating novel herbicidal agents. Patent US 4,059,433 teaches that 3-alkoxyisothiazoles with a substituted urea or alkanoylamino group at the 5-position exhibit potent herbicidal activity [1]. The aldehyde handle can be readily converted to the corresponding amine or directly used in reductive amination to install these pharmacophores, enabling structure–activity relationship (SAR) studies to optimize potency and crop selectivity.

Modular Assembly of Kinase Inhibitor Libraries via Knoevenagel and Schiff Base Condensations

Isothiazole-containing compounds have been identified as potent inhibitors of VEGFR2 and FGFR kinases, with IC₅₀ values in the low nanomolar range (e.g., 11 nM and 9 nM, respectively) [2]. 3-Ethoxy-1,2-thiazole-5-carbaldehyde provides a functionalized scaffold for building focused libraries of kinase inhibitors. The aldehyde group enables rapid diversification through reactions with active methylene compounds (Knoevenagel) or primary amines (Schiff base), facilitating the exploration of chemical space around the isothiazole core.

Development of Isothiazole-Derived PFKFB3/PFKFB4 Inhibitors for Cancer Metabolism Research

Isothiazole-5-carbaldehyde has been reported as a pharmaceutical intermediate for preparing PFKFB3 and PFKFB4 inhibitors . The 3-ethoxy analog offers a structurally distinct starting point for generating novel analogs with potentially improved metabolic stability or selectivity. The aldehyde group allows for the introduction of diverse warheads and linkers, while the 3-ethoxy substituent provides a lipophilic handle for optimizing drug-like properties and target engagement.

Preparation of Novel 3-Alkoxyisothiazole Biocides for Industrial Material Preservation

Given the well-documented biocidal properties of 3-alkoxyisothiazoles, this compound is a strategic building block for developing next-generation antimicrobial agents for industrial applications such as paint preservation, cooling water treatment, and metalworking fluid protection [3]. The aldehyde group can be transformed into a variety of functional groups (e.g., nitrile, amine, oxime) known to modulate biocidal activity and spectrum of action.

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